molecular formula C12H13FO2 B13308748 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one

Katalognummer: B13308748
Molekulargewicht: 208.23 g/mol
InChI-Schlüssel: WKWVRMRRRWFOAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one is a chemical compound with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound is known for its unique structure, which includes a cyclopentanone ring substituted with a 3-fluoro-5-methoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one typically involves the reaction of 3-fluoro-5-methoxybenzaldehyde with cyclopentanone under acidic or basic conditions. The reaction is often catalyzed by an acid such as hydrochloric acid or a base such as sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3-Fluoro-5-methoxyphenyl)cyclopentan-1-one is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H13FO2

Molekulargewicht

208.23 g/mol

IUPAC-Name

2-(3-fluoro-5-methoxyphenyl)cyclopentan-1-one

InChI

InChI=1S/C12H13FO2/c1-15-10-6-8(5-9(13)7-10)11-3-2-4-12(11)14/h5-7,11H,2-4H2,1H3

InChI-Schlüssel

WKWVRMRRRWFOAX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C2CCCC2=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.